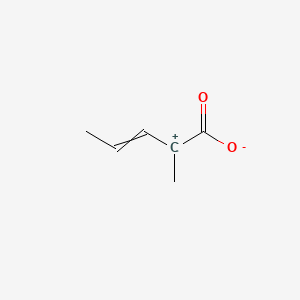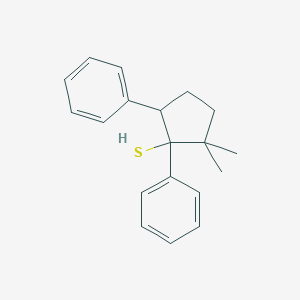![molecular formula C12H5F11O B14640563 [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 55937-49-0](/img/structure/B14640563.png)
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a highly fluorinated hexene chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene typically involves the reaction of a fluorinated hexene derivative with phenol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. A common method involves the use of a base, such as potassium carbonate, to deprotonate the phenol, followed by nucleophilic substitution with the fluorinated hexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The compound is generally resistant to oxidation due to the presence of fluorine atoms, which provide a protective shield around the carbon atoms.
Reduction: Reduction reactions are also uncommon for this compound, as the fluorinated chain is highly stable.
Substitution: The most common reactions involve nucleophilic substitution, where the fluorinated hexene chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives of the original compound.
Scientific Research Applications
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to harsh chemical environments.
Mechanism of Action
The mechanism by which [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability is required.
Comparison with Similar Compounds
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)oxy]benzene
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohex-1-en-1-yl)oxy]benzene
Comparison: [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is unique due to the specific arrangement of fluorine atoms, which provides a balance between stability and reactivity. Compared to its tridecafluoro counterparts, it offers slightly different reactivity profiles, making it suitable for specific applications where a precise balance of properties is required.
Properties
CAS No. |
55937-49-0 |
|---|---|
Molecular Formula |
C12H5F11O |
Molecular Weight |
374.15 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxybenzene |
InChI |
InChI=1S/C12H5F11O/c13-7(8(14)24-6-4-2-1-3-5-6)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-5H |
InChI Key |
QAEMAZYVDSVEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


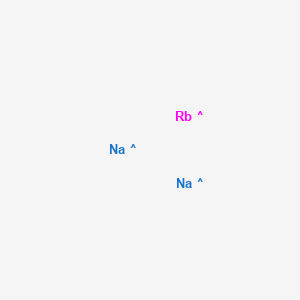

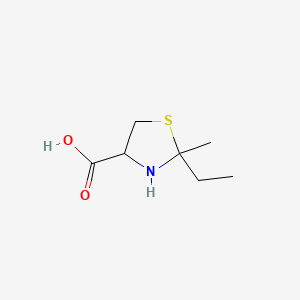

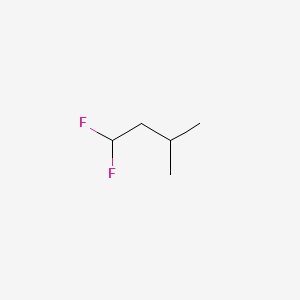
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
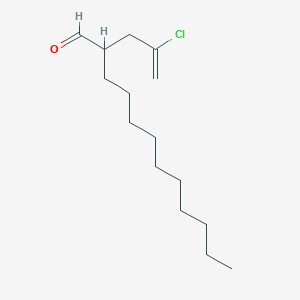
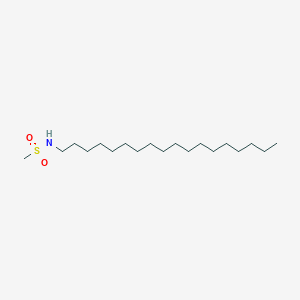
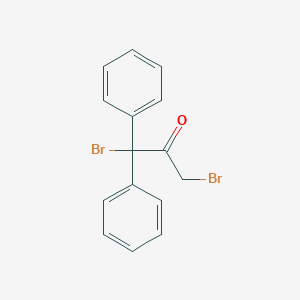
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
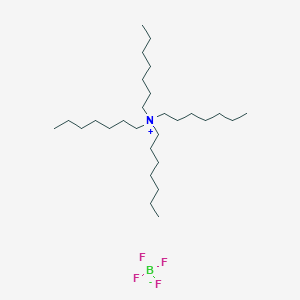
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
